molecular formula C28H42N2 B15044809 4,4'-(3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-diylidene)bis(2,2,6,6-tetramethylpiperidine)

4,4'-(3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-1,8-diylidene)bis(2,2,6,6-tetramethylpiperidine)

Cat. No.: B15044809
M. Wt: 406.6 g/mol
InChI Key: JWTSWIHDBSKTDE-UHFFFAOYSA-N
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Description

4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) is a complex organic compound known for its unique tricyclic structure. This compound is characterized by its stability and resistance to oxidation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-TRICYCLO[5210~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactions, often using catalysts such as palladium or platinum to facilitate the process

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) undergoes various chemical reactions, including:

    Oxidation: This compound is resistant to oxidation due to its stable tricyclic structure.

    Reduction: It can be reduced under specific conditions using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Typically requires strong oxidizing agents like potassium permanganate.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups to the piperidine moieties.

Scientific Research Applications

4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) has a wide range of applications in scientific research:

    Chemistry: Used as a stable intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a stabilizing agent in biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of high-performance materials due to its stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-TRICYCLO[5.2.1.0~2,6~]DECA-4,8-DIENE-3,10-DIYLIDENEBIS(2,2,6,6-TETRAMETHYLPIPERIDINE) stands out due to its enhanced stability and resistance to oxidation compared to similar compounds. Its unique tricyclic structure and the presence of tetramethylpiperidine groups contribute to its distinct chemical properties and wide range of applications.

Properties

Molecular Formula

C28H42N2

Molecular Weight

406.6 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-[5-(2,2,6,6-tetramethylpiperidin-4-ylidene)-10-tricyclo[5.2.1.02,6]deca-3,8-dienylidene]piperidine

InChI

InChI=1S/C28H42N2/c1-25(2)13-17(14-26(3,4)29-25)19-9-10-21-20-11-12-22(24(19)21)23(20)18-15-27(5,6)30-28(7,8)16-18/h9-12,20-22,24,29-30H,13-16H2,1-8H3

InChI Key

JWTSWIHDBSKTDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C2C=CC3C2C4C=CC3C4=C5CC(NC(C5)(C)C)(C)C)CC(N1)(C)C)C

Origin of Product

United States

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